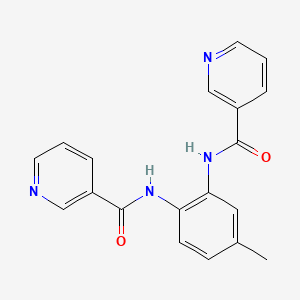![molecular formula C14H13N5O2S B5757162 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide](/img/structure/B5757162.png)
1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide, also known as PTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of sulfonamide derivatives, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide involves the inhibition of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance and ion transport. By inhibiting carbonic anhydrase, 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide can modulate the activity of other enzymes and signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide has been shown to affect various biochemical and physiological processes, including the regulation of pH, ion transport, and oxidative stress. It has also been demonstrated to modulate the activity of certain receptors and enzymes, such as cyclooxygenase and nitric oxide synthase.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide in lab experiments is its high solubility in water and other polar solvents, which makes it easy to handle and administer. However, 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide has been shown to exhibit some toxicity in certain cell lines and animal models, which should be taken into consideration when designing experiments.
Future Directions
There are several potential future directions for the research on 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide. One area of interest is the development of 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide-based drugs for the treatment of cancer and inflammation. Another potential direction is the investigation of the effects of 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide on other physiological processes, such as immune function and neuroprotection. Furthermore, the development of new synthesis methods and modifications of the 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide structure could lead to the discovery of more potent and selective compounds.
Synthesis Methods
1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide can be synthesized through a multistep process involving the reaction of 4-phenylphenylamine with sodium azide and chlorosulfonic acid. The resulting product is then treated with sodium hydroxide to obtain 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide as a white crystalline solid with a high yield.
Scientific Research Applications
1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and cardiovascular diseases. It has been shown to exhibit antiproliferative activity against cancer cells and anti-inflammatory effects in animal models. Moreover, 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide has been demonstrated to have a protective effect on the heart and blood vessels.
properties
IUPAC Name |
1-phenyl-N-[3-(tetrazol-1-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c20-22(21,10-12-5-2-1-3-6-12)16-13-7-4-8-14(9-13)19-11-15-17-18-19/h1-9,11,16H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOHWHUQZOOMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5757090.png)
![N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757097.png)

![3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5757115.png)



![2-(4-fluorophenyl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5757149.png)

![4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5757153.png)

